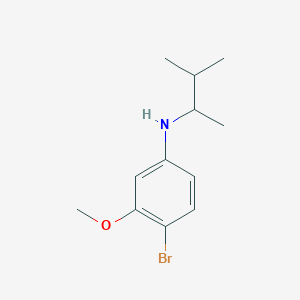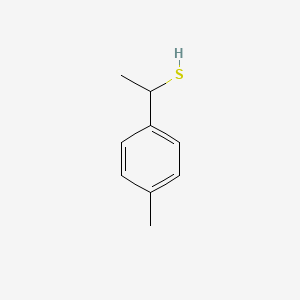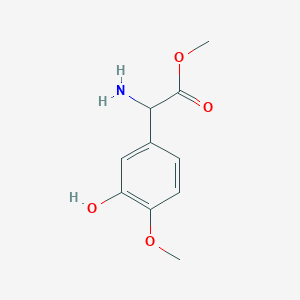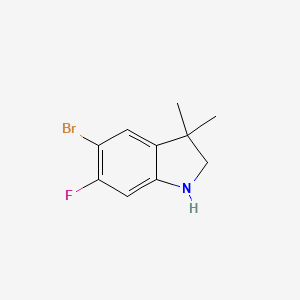![molecular formula C13H20N4 B15271813 (3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B15271813.png)
(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazolo[4,3-a]pyridine core, which is a nitrogen-containing heterocycle, combined with a 3-methylbutyl group and an ethylamine moiety. The presence of the triazolo[4,3-a]pyridine ring imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine typically involves the formation of the triazolo[4,3-a]pyridine core followed by the introduction of the 3-methylbutyl and ethylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolo[4,3-a]pyridine ring. Subsequent alkylation and amination steps introduce the 3-methylbutyl and ethylamine groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the triazolo[4,3-a]pyridine ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolo[4,3-a]pyridine ring, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of (3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-a]pyridine ring can bind to these targets, modulating their activity and leading to various biological effects. The compound may influence signaling pathways, enzyme activity, or receptor function, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds like fluconazole and voriconazole, which contain triazole rings, share structural similarities with (3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine.
Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3) also feature pyridine rings, similar to the triazolo[4,3-a]pyridine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the triazolo[4,3-a]pyridine ring. This structure imparts distinct biological activity and chemical reactivity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C13H20N4/c1-10(2)7-8-14-11(3)13-16-15-12-6-4-5-9-17(12)13/h4-6,9-11,14H,7-8H2,1-3H3 |
InChI Key |
BLDBRIXGTZMTMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(C)C1=NN=C2N1C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Thiolan-3-yl)amino]butan-2-ol](/img/structure/B15271731.png)
amine](/img/structure/B15271733.png)


![N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B15271760.png)
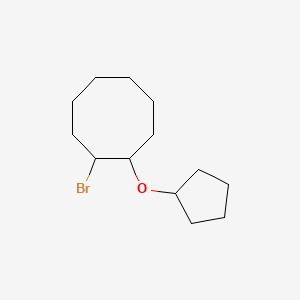

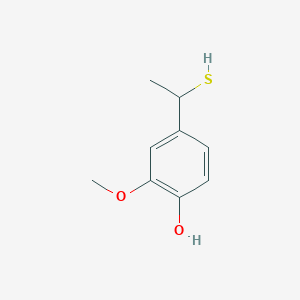
![N-Ethyl-N-{3-[(2-methylpropyl)amino]propyl}methanesulfonamide](/img/structure/B15271785.png)
